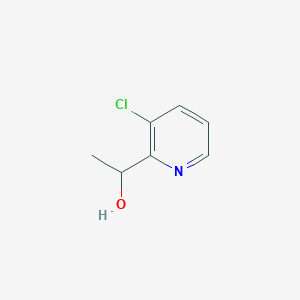

1-(3-Chloropyridin-2-yl)ethanol

Übersicht

Beschreibung

“1-(3-Chloropyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.60 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an ethanol group at the 3rd position of the ring . The pyridine ring also has a chlorine atom attached at the 2nd position .Wissenschaftliche Forschungsanwendungen

Nematocidale Aktivität

Derivate von „1-(3-Chloropyridin-2-yl)ethanol“ wurden synthetisiert und auf ihre nematocidale Aktivität untersucht. Diese Verbindungen haben eine Wirksamkeit gegen die Tomatenwurzelknotennematodenkrankheit gezeigt, die durch Meloidogyne incognita verursacht wird. Die Interaktion dieser Verbindungen mit dem Acetylcholinesterase-Enzym (AchE) durch Wasserstoffbrückenbindungen und CH–π-Wechselwirkung ist ein Schlüsselfaktor für ihre nematocidale Wirkung .

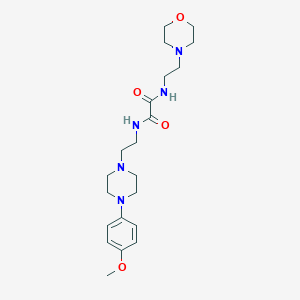

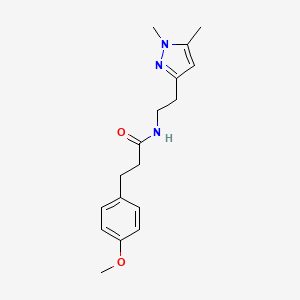

Synthese von Pyrazolderivaten

Die Verbindung dient als Vorläufer bei der Synthese von Pyrazolderivaten. Diese Derivate sind aufgrund ihres breiten Spektrums an biologischen Aktivitäten, einschließlich antimikrobieller, herbizider und antifungizider Eigenschaften, von Bedeutung. Die Flexibilität, die durch die Alkylkette in diesen Verbindungen eingeführt wird, erhöht ihr pestizides Potenzial .

Entwicklung von Fungiziden

Pyrazolcarboxamid-Derivate, die unter Verwendung von „this compound“ synthetisiert wurden, haben sich als hochwirksam gegen verschiedene Pilze wie Botrytis cinerea und Erysiphe graminis erwiesen. Diese Fungizide sind entscheidend für die Prävention von Pilzen in Gras und Feldfrüchten und unterstreichen die Bedeutung der Verbindung in der landwirtschaftlichen Forschung .

Insektizide Eigenschaften

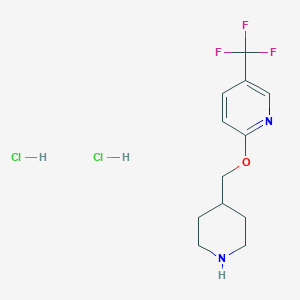

Die Chloropyridinyl-Ethanol-Derivate wurden zur Entwicklung neuartiger Insektizide verwendet, die auf die Ryanodin-Rezeptoren (RyR) von Insekten abzielen. Diese Rezeptoren sind für die Muskelkontraktion bei Insekten entscheidend, und ihre Modulation kann zu einer effektiven Schädlingsbekämpfung führen, die für Schädlingsbekämpfungsstrategien von entscheidender Bedeutung ist .

Elektrochemische Anwendungen

Komplexe, die aus Reaktionen mit „this compound“ synthetisiert wurden, wurden auf ihre elektrokatalytischen Eigenschaften untersucht. Diese Komplexe, insbesondere diejenigen, die FeII-, CoII- und NiII-Ionen enthalten, zeigen vielversprechende Eigenschaften für Anwendungen wie Single-Molekül-magnetische Materialien und Katalyse für Sauerstoffentwicklungsreaktionen (OER) .

Chemische Bausteine

„this compound“ ist ein wertvoller chemischer Baustein in der heterocyclischen Chemie. Es wird bei der Synthese verschiedener aromatischer Heterocyclen verwendet, die grundlegende Strukturen in vielen Pharmazeutika und Agrochemikalien darstellen. Seine Rolle beim Aufbau komplexer Moleküle unterstreicht seine Bedeutung in der synthetischen Chemie .

Wirkmechanismus

Target of Action

1-(3-Chloropyridin-2-yl)ethanol is a key intermediate in the synthesis of the insecticide chlorantraniliprole . Chlorantraniliprole is a novel ryanodine receptor inhibitor with high efficiency, low toxicity, and unique action mechanism . The primary target of this compound is the insect ryanodine receptor .

Mode of Action

The compound operates by a highly specific biochemical mode of action. It binds and activates ryanodine receptors, resulting in depletion of intracellular calcium stores . This leads to muscle paralysis and death in insects .

Biochemical Pathways

The affected biochemical pathway is the calcium signaling pathway in insects. The activation of the ryanodine receptor by the compound causes the release of endogenous calcium ions . This disrupts the normal functioning of the insect’s muscles, leading to paralysis and death .

Pharmacokinetics

It is known that the extent of absorption of chlorantraniliprole, a compound synthesized using this compound, is dependent on the dose administered . Chlorantraniliprole is extensively metabolized through various processes including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .

Result of Action

The result of the action of this compound is the death of insects. The compound induces the activation of an insect ryanodine receptor to cause the release of endogenous calcium ions . This leads to muscle paralysis and ultimately, the death of the insect .

Biochemische Analyse

Biochemical Properties

It is known that pyridine compounds, like 1-(3-Chloropyridin-2-yl)ethanol, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-(3-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGFQCVQIVYJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362799.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2362806.png)

![N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2362807.png)

![p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene](/img/structure/B2362814.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2362817.png)

![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)